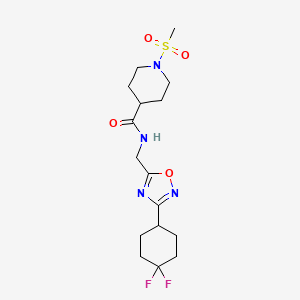

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide

描述

N-((3-(4,4-Difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a synthetic small molecule characterized by a piperidine-4-carboxamide core substituted with a methylsulfonyl group and a 1,2,4-oxadiazole-linked 4,4-difluorocyclohexyl moiety.

属性

IUPAC Name |

N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]-1-methylsulfonylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24F2N4O4S/c1-27(24,25)22-8-4-12(5-9-22)15(23)19-10-13-20-14(21-26-13)11-2-6-16(17,18)7-3-11/h11-12H,2-10H2,1H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIFHZBBITFHIAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)C(=O)NCC2=NC(=NO2)C3CCC(CC3)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24F2N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a synthetic compound belonging to the oxadiazole class. This compound exhibits promising biological activities, including potential anticancer and antimicrobial properties. The unique structural features of this compound, particularly the oxadiazole ring and the piperidine moiety, contribute to its biological efficacy.

Chemical Structure and Properties

The molecular formula of this compound is . The compound's structure can be broken down as follows:

| Component | Description |

|---|---|

| Oxadiazole Ring | A five-membered heterocyclic ring contributing to biological activity. |

| Piperidine Moiety | Provides structural integrity and influences pharmacological properties. |

| Methylsulfonyl Group | Enhances solubility and may affect metabolic stability. |

| Difluorocyclohexyl Group | Increases lipophilicity and potentially enhances biological activity. |

The biological activity of this compound is hypothesized to involve several mechanisms:

- Tubulin Inhibition : Similar compounds have been identified as tubulin inhibitors, which disrupt microtubule dynamics essential for cell division. This mechanism has been confirmed through biochemical assays demonstrating increased mitotic cells in treated leukemia cell lines .

- Enzyme Inhibition : Oxadiazole derivatives are known to inhibit enzymes involved in cancer progression and inflammation. The specific pathways targeted by this compound remain to be fully elucidated but may involve modulation of signaling pathways related to cellular proliferation .

Anticancer Activity

Research indicates that derivatives of oxadiazole exhibit significant antiproliferative effects across various cancer cell lines. For instance:

- In vitro Studies : Compounds similar to this compound have shown IC50 values in the low micromolar range against prostate cancer cell lines (DU-145) with a potency of approximately 120 nM .

Antimicrobial Activity

The compound's potential antimicrobial properties have also been explored:

- Antimicrobial Tests : Preliminary studies suggest that oxadiazole derivatives demonstrate varying degrees of activity against gram-positive and gram-negative bacteria. Compounds containing the oxadiazole moiety have been noted for their effectiveness against strains such as Bacillus cereus and Escherichia coli .

Case Studies

A comparative analysis of similar compounds reveals the following findings:

| Compound | IC50 (µM) | Activity |

|---|---|---|

| 4-(1,2,4-Oxadiazol-5-yl)piperidine-1-carboxamide | 0.120 | Antiproliferative (DU-145) |

| 1,3,4-Oxadiazole Derivative A | 0.47 - 1.40 | Tubulin inhibitor |

| N-(Acetylsulfamoyl)phenyl derivative | 10.1 | Cytotoxic against HUH7 |

科学研究应用

Structural Overview

The molecular formula of the compound is , with a molecular weight of approximately 423.44 g/mol. The compound contains several functional groups, including:

- Oxadiazole ring : Known for its diverse biological activities.

- Difluorocyclohexyl group : Imparts unique chemical properties.

- Piperidine ring : Often associated with pharmacological activity.

Antimicrobial Activity

Compounds containing the oxadiazole structure have demonstrated significant antimicrobial properties. Research indicates that derivatives exhibit broad-spectrum efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria .

Anticancer Potential

The compound's anticancer activity has been explored in several studies. For example, related oxadiazole derivatives have shown significant growth inhibition in various cancer cell lines such as SNB-19 and OVCAR-8 . The mechanisms may involve the modulation of specific molecular targets in cancer cells, leading to apoptosis and cell cycle arrest.

Study on Anticancer Activity

A study published in a peer-reviewed journal highlighted the synthesis of N-Aryl-5-(3,4,5-trifluorophenyl)-1,3,4-Oxadiazol-2-Amines and their evaluation against cancer cell lines . The findings revealed that certain derivatives displayed high percent growth inhibitions (PGIs) against various human tumor cells.

Mechanism of Action Insights

Research into the mechanism of action suggests that the compound may interact with specific enzymes or receptors involved in signal transduction pathways . This interaction can modulate cellular responses and lead to therapeutic effects.

相似化合物的比较

Comparison with Structurally and Mechanistically Similar Compounds

Structural Analogs in Neuropathic Pain Research

Key analogs from neuropathic pain studies (Table 1) share functional groups with the target compound, such as the piperidine core and fluorinated cyclohexyl substituents. For example:

- AZD1940 (N-{1-[4,4-Difluorocyclohexyl)methyl]-2-(2-methyl-2-propanyl)-1H-benzimidazol-5-yl} ethanesulfonamide): This CB1 receptor antagonist demonstrates oral efficacy in reducing mechanical allodynia in spinal nerve injury models. However, it is associated with central nervous system (CNS) side effects, likely due to CB1 receptor penetration .

- LBPI (2-[4-[(3-[7-Chloro-1-(tetrahydro-2H-pyran-4-ylmethyl)-1H-indol-3-yl]-1,2,4-oxadiazol-5-yl)methyl]-1-piperazinyl] acetamide): Unlike AZD1940, LBPI retains analgesic efficacy without CNS side effects, attributed to its peripherally restricted action .

Structural Differentiation : The target compound’s 1,2,4-oxadiazole and 4,4-difluorocyclohexyl groups may enhance metabolic stability and receptor selectivity compared to benzimidazole-based analogs like AZD1940. The methylsulfonyl group on the piperidine ring could further influence solubility and pharmacokinetics .

Table 1: Comparison of Analogs in Neuropathic Pain Models

| Compound | Target Receptor | Efficacy (Mechanical Allodynia) | CNS Side Effects | Administration Route |

|---|---|---|---|---|

| AZD1940 | CB1 antagonist | Yes | Yes | Oral |

| LBPI | Undisclosed | Yes | No | Systemic |

| Target Compound | Inferred CB1 | Theoretical | Likely Reduced | Oral/Systemic |

Piperidine Derivatives in GPCR and Ion Channel Modulation

highlights piperidine derivatives (LAS-250, LAS-251, LAS-252) with varying effects on GPCR families and ion channels:

- Family A GPCRs : LAS-251 shows a 4% higher affinity than other derivatives, suggesting subtle structural impacts on receptor engagement .

- Ion Channels : LAS-250 exhibits 2–3× greater selectivity for voltage-gated ion channels compared to LAS-251/252, likely due to its unique substituents .

Relevance to Target Compound: The methylsulfonyl group in the target compound may alter its GPCR selectivity profile compared to LAS derivatives.

Table 2: GPCR and Ion Channel Affinity of Piperidine Derivatives

| Compound | Family A GPCR Affinity | Voltage-Gated Ion Channel Selectivity |

|---|---|---|

| LAS-250 | 12% | High (2–3× vs. LAS-251/252) |

| LAS-251 | 16% | Low |

| LAS-252 | 12% | Low |

Antiviral Piperidine Carboxamides ()

While structurally related (e.g., piperidine-4-carboxamide core), antiviral compounds like N-(3-(cis-3,5-Dimethylpiperidin-1-yl)propyl)-1-((2-(2-chloro-6-methylphenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxamide target hepatitis C virus entry rather than pain pathways. These molecules prioritize oxazole rings and chloroaryl substituents for viral inhibition, contrasting with the target compound’s oxadiazole and difluorocyclohexyl groups .

Key Research Findings and Implications

- Therapeutic Potential: The target compound’s design combines elements from neuropathic pain agents (e.g., fluorinated cyclohexyl for CB1 engagement) and optimized piperidine derivatives (e.g., sulfonyl groups for GPCR selectivity).

- Safety Profile : Structural parallels to LBPI suggest a lower risk of CNS side effects compared to AZD1940, though in vivo validation is needed .

- Synthetic Feasibility : High HPLC purity (>99.8%) in related compounds () supports scalable synthesis of the target molecule .

常见问题

Q. What are the key considerations for optimizing multi-step synthetic routes for this compound?

The synthesis of structurally complex molecules like this requires precise control of reaction conditions (e.g., temperature, solvent polarity, and catalyst selection). For example, coupling reactions involving oxadiazole and piperidine-carboxamide moieties may necessitate anhydrous conditions and inert atmospheres to avoid side reactions. Purification via column chromatography or preparative HPLC is critical to isolate intermediates and the final product with >95% purity . Yield optimization can be achieved using stoichiometric adjustments (e.g., 1.1–1.2 equivalents of alkylating agents) and monitoring via TLC or LC-MS .

Q. How can structural confirmation be methodically performed for this compound?

Comprehensive characterization involves:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., difluorocyclohexyl proton splitting patterns and methylsulfonyl integration).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.

- HPLC : Purity assessment (>99.8% in advanced studies) using reverse-phase columns and UV detection .

Q. What in vitro assays are suitable for initial biological activity profiling?

Target engagement can be evaluated via:

- Receptor binding assays : Radioligand displacement studies for cannabinoid receptors (CB1/CB2), given structural analogs like AZD1940 show activity in neuropathic pain models .

- Enzyme inhibition assays : Fluorogenic substrates to assess interactions with metabolic enzymes (e.g., cytochrome P450 isoforms) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

- Substituent modifications : Replace the 4,4-difluorocyclohexyl group with other cycloalkyl or aryl groups to probe steric and electronic effects.

- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with CB1/C2 receptors, informed by analogs like AZD1940 .

- Metabolic stability : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce oxidative metabolism in liver microsomes .

Q. What analytical methods resolve contradictions in pharmacological data across models?

- Dose-response profiling : Test compound efficacy in multiple neuropathic pain models (e.g., spinal nerve ligation vs. chemotherapeutic-induced neuropathy) to identify model-specific biases.

- Antagonist blockade : Co-administer CB1 antagonists (e.g., SR141716) to confirm receptor-mediated effects, addressing discrepancies observed in compounds like LBPI .

Q. How can metabolic stability and pharmacokinetics be systematically evaluated?

- In vitro assays : Liver microsomal stability tests (human/rodent) with LC-MS quantification of parent compound depletion.

- Plasma protein binding : Equilibrium dialysis to assess free fraction, critical for in vivo efficacy predictions .

Q. What strategies mitigate off-target effects in preclinical models?

- Counter-screening : Test against panels of GPCRs, kinases, and ion channels (e.g., Eurofins Cerep panels).

- CNS penetration studies : Measure brain-to-plasma ratios via LC-MS after systemic dosing to exclude central side effects .

Methodological Challenges and Solutions

Q. How can crystallographic data resolve ambiguities in stereochemical assignments?

- X-ray crystallography : Co-crystallize the compound with target proteins (e.g., CB1 receptor fragments) to determine binding conformations.

- Chiral chromatography : Use CHIRALPAK® columns to separate enantiomers, as applied in analogs like (±)-1-((2-(2-chloro-6-methylphenyl)-5-methyloxazol-4-yl)methyl)-N-(3-(3-methylpiperidin-1-yl)propyl)piperidine-4-carboxamide .

Q. What computational tools validate in silico predictions of toxicity?

- ADMET prediction : Use Schrödinger’s QikProp or ADMET Predictor™ to estimate hepatotoxicity, hERG inhibition, and Ames test outcomes.

- Density functional theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactive metabolite formation .

Q. How can researchers address batch-to-batch variability in pharmacological assays?

- Quality control (QC) protocols : Implement strict HPLC purity thresholds (>99%) and NMR spectral matching for each batch.

- Reference standards : Use commercially available internal standards (e.g., deuterated analogs) for quantitative LC-MS normalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。